4-Cyclohexylbenzoyl fluoride
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Overview
Description
4-Cyclohexylbenzoyl fluoride is an organic compound with the molecular formula C₁₃H₁₅FO. It is a pale yellow to colorless oil with a molecular weight of 206.26 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
Preparation Methods
The synthesis of 4-Cyclohexylbenzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-cyclohexylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen fluoride to yield this compound . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins that are further aromatized to form benzoyl fluorides .
Chemical Reactions Analysis
4-Cyclohexylbenzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 4-cyclohexylbenzyl alcohol under appropriate conditions.
Oxidation Reactions: It can be oxidized to form 4-cyclohexylbenzoic acid.
Common reagents used in these reactions include hydrogen fluoride, thionyl chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclohexylbenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclohexylbenzoyl fluoride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to changes in cellular processes .
Comparison with Similar Compounds
4-Cyclohexylbenzoyl fluoride can be compared with other benzoyl fluorides and related compounds:
Benzoyl Fluoride: Similar in structure but lacks the cyclohexyl group, making it less sterically hindered.
4-Methylbenzoyl Fluoride: Contains a methyl group instead of a cyclohexyl group, resulting in different reactivity and physical properties.
4-Chlorobenzoyl Fluoride: Contains a chlorine atom, which can influence its reactivity and applications
These comparisons highlight the unique properties of this compound, such as its steric hindrance and specific reactivity patterns.
Properties
IUPAC Name |
4-cyclohexylbenzoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNCJHMRWYHGGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562837 |
Source
|
Record name | 4-Cyclohexylbenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127743-97-9 |
Source
|
Record name | 4-Cyclohexylbenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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